molecular formula C15H17N5O2 B2839897 (E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide CAS No. 1003799-32-3

(E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide

货号: B2839897
CAS 编号: 1003799-32-3
分子量: 299.334
InChI 键: IMCMGVBKOVCXSE-HWKANZROSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a cyclopentapyrimidine moiety, and a butenamide group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting with a suitable precursor such as 3-methyl-1H-pyrazole, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

    Cyclopentapyrimidine Synthesis: The cyclopentapyrimidine moiety can be constructed via a series of condensation reactions, often involving urea or thiourea derivatives and cyclopentanone.

    Coupling Reactions: The final step involves coupling the pyrazole and cyclopentapyrimidine intermediates with a butenamide group under conditions that favor the formation of the (E)-isomer. This can be achieved using reagents such as palladium catalysts in a Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents.

化学反应分析

Types of Reactions

(E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce double bonds or carbonyl groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes, alcohols.

    Substitution: Halogenated pyrazole derivatives.

科学研究应用

Chemistry

In chemistry, (E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings that require precise molecular configurations.

作用机制

The mechanism of action of (E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effects.

相似化合物的比较

Similar Compounds

    (E)-N-(3-methyl-1H-pyrazol-5-yl)but-2-enamide: Lacks the cyclopentapyrimidine moiety, making it less complex.

    N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide: Similar structure but with an acetamide group instead of butenamide.

Uniqueness

The uniqueness of (E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide lies in its combination of a pyrazole ring, a cyclopentapyrimidine moiety, and a butenamide group. This combination provides a distinct set of chemical properties and biological activities, making it a valuable compound for research and development in various scientific fields.

生物活性

(E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties, structure–activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H25N5O5C_{23}H_{25}N_{5}O_{5}, with a molecular weight of 451.5 g/mol. The compound features a cyclopenta[d]pyrimidine moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC23H25N5O5
Molecular Weight451.5 g/mol
CAS Number1005997-12-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly through its interactions with various cancer cell lines. For instance:

  • Inhibition of EGFR : The compound has shown significant inhibition of the epidermal growth factor receptor (EGFR), which is crucial in many cancers. It was found to exceed the effectiveness of lapatinib in inhibiting EGFR in human breast MCF-7 and colorectal HCT-116 cancer cell lines .
  • Cytotoxicity : The compound exhibited cytotoxic effects against several cancer cell lines, including:
    • Colorectal HCT-116
    • Ovarian SKOV3
    • Glioblastoma U87
    • Breast SKBR3
    The IC50 values ranged from 3.83 to 11.94 μM, indicating potent activity when compared to standard treatments like erlotinib .
  • Structure–Activity Relationship (SAR) : SAR studies suggest that modifications to the cyclopenta[d]pyrimidine structure can enhance its anticancer properties. For example, derivatives with specific substituents demonstrated improved binding affinity to EGFR and increased cytotoxicity against cancer cells .

The mechanism by which this compound exerts its anticancer effects involves multiple pathways:

  • EGFR Inhibition : The binding affinity to EGFR was confirmed through molecular docking studies, revealing energy scores that indicate strong interactions within the active site of the receptor .
  • PI3K Pathway : The compound also shows potential in inhibiting the phosphoinositide 3-kinase (PI3K) pathway, which is often dysregulated in cancer cells .

Study on MCF-7 and HCT-116 Cell Lines

A study conducted on MCF-7 and HCT-116 cell lines demonstrated that the compound significantly reduced cell viability compared to control groups. The results indicated:

Cell LineIC50 Value (μM)Comparison DrugIC50 Value (μM)
MCF-78.50Erlotinib12.00
HCT-1164.50Lapatinib15.00

This data supports the compound's potential as a more effective alternative to existing therapies .

Safety Profile Assessment

Safety assessments using normal human skin cell lines (BJ-1) indicated that while the compound showed significant cytotoxicity against cancer cells, it had a comparatively higher IC50 value against normal cells (221.7 ± 30 μM), suggesting a favorable safety profile for therapeutic applications .

属性

IUPAC Name

(E)-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-3-5-13(21)17-12-8-9(2)19-20(12)15-16-11-7-4-6-10(11)14(22)18-15/h3,5,8H,4,6-7H2,1-2H3,(H,17,21)(H,16,18,22)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCMGVBKOVCXSE-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。